What is the CAS number for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine
What is the CAS number for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine
An In-Depth Technical Guide to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine
Introduction: A Modern Building Block for Complex Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The piperazine heterocycle is a well-established "privileged scaffold" due to its versatile synthetic handles and its ability to confer favorable pharmacokinetic properties.[1][2] The integration of an oxetane ring, a strained four-membered ether, has emerged as a powerful tactic to modulate the physicochemical properties of drug candidates, often serving as a bioisostere for gem-dimethyl or carbonyl groups to enhance aqueous solubility, metabolic stability, and cell permeability.[3][4]
This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine (CAS Number: 1257294-74-8 ), a building block that synergistically combines the structural rigidity of a gem-dimethyl substituted piperazine with the property-enhancing effects of an oxetane moiety.[5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic pathway, its strategic application in drug design, and analytical methodologies for its characterization.
Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is critical for its effective application. The key physicochemical and structural identifiers for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine are summarized below.
| Property | Value | Source |
| CAS Number | 1257294-74-8 | [5] |
| Molecular Formula | C9H18N2O | [5] |
| Molecular Weight | 170.25 g/mol | [5] |
| SMILES | CC1(C)CN(C2COC2)CCN1 | [5] |
| InChI | InChI=1S/C9H18N2O/c1-9(2)5-10-6-7-11(8-9)4-12-3-8/h8H,3-7H2,1-2H3 | Derived from structure |
| InChIKey | Not readily available | |
| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is not publicly available, a robust and logical synthetic route can be proposed based on established chemical principles, namely the nucleophilic substitution on the oxetane ring. The most direct approach involves the N-alkylation of 2,2-dimethylpiperazine with an activated oxetane precursor.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask is added potassium carbonate (K2CO3) (2.0 eq) as a base to scavenge the HBr byproduct.
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Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Potassium carbonate is an inexpensive and effective inorganic base that is easily removed by filtration.
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Addition of Electrophile: 3-Bromooxetane (1.1 eq) is added dropwise to the stirring suspension at room temperature.
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Rationale: Using a slight excess of the electrophile ensures complete consumption of the starting piperazine. Dropwise addition helps to control any potential exotherm.
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Reaction Progression: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Rationale: Heating accelerates the rate of the SN2 reaction. Monitoring ensures the reaction is driven to completion.
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Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate is removed by filtration. The filtrate is concentrated under reduced pressure.
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Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) to afford the pure 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.
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Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity.
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Strategic Applications in Medicinal Chemistry
The 3,3-dimethyl-1-(oxetan-3-yl)piperazine scaffold is a valuable building block for several strategic reasons:
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Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and reduce lipophilicity, which are critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[3][4]
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Metabolic Stability: The oxetane ring can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
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Conformational Rigidity: The gem-dimethyl group on the piperazine ring introduces conformational constraint. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
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Vectorial Exit: The polar oxetane can act as a "hydrophilic vector," orienting the molecule within a binding pocket to achieve specific interactions or to facilitate its exit into the aqueous phase.
This scaffold can be found in various patent applications for kinase inhibitors and other therapeutic agents, highlighting its relevance in modern drug discovery.[6]
Analytical Characterization Workflow
Ensuring the identity and purity of the synthesized compound is crucial. A combination of chromatographic and spectroscopic methods should be employed.
Workflow for Purity and Identity Confirmation
Caption: Analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) Method
A general HPLC method for analyzing piperazine derivatives can be adapted for this compound.[7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |
| Column Temperature | 35 °C |
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Rationale: A C18 column is a standard choice for reverse-phase chromatography of small organic molecules. A gradient elution is necessary to ensure good peak shape and resolution. Formic acid is a common mobile phase modifier that aids in the ionization of the analyte for mass spectrometry detection.
Safety and Handling
Based on similar piperazine and oxetane compounds, 3,3-Dimethyl-1-(oxetan-3-yl)piperazine should be handled with care.
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Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a promising and strategically designed building block for modern drug discovery. Its unique combination of a conformationally restricted piperazine core and a property-modulating oxetane ring offers medicinal chemists a valuable tool to address common challenges in lead optimization. A clear understanding of its synthesis, properties, and analytical characterization will facilitate its effective incorporation into novel therapeutic agents, ultimately accelerating the development of new medicines.
References
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
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CAS NO. 1257294-74-8 | 3,3-Dimethyl-1-(oxetan-3-yl)piperazine | Catalog BD-A964942. (URL: [Link])
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1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. (URL: [Link])
- US20130116245A1 - Alkylated piperazine compounds - Google P
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])
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Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography - Scribd. (URL: [Link])
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])
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A Review on Analytical Methods for Piperazine Determination - NTU Journal. (URL: [Link])
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1-(Oxetan-3-yl)piperazine [P43933] - ChemUniverse. (URL: [Link])
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Unlocking Chemical Synthesis: The Role of 1-(Oxetan-3-yl)piperazine. (URL: [Link])
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
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Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
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